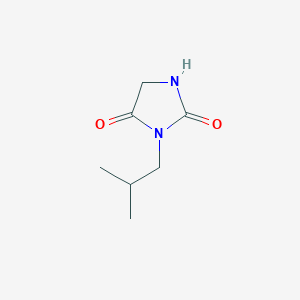

3-Isobutylimidazolidine-2,4-dione

CAS No.: 93099-58-2

Cat. No.: VC2670636

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93099-58-2 |

|---|---|

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 3-(2-methylpropyl)imidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C7H12N2O2/c1-5(2)4-9-6(10)3-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) |

| Standard InChI Key | ZKTRWHGISIMJET-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C(=O)CNC1=O |

| Canonical SMILES | CC(C)CN1C(=O)CNC1=O |

Introduction

Structural and Chemical Properties

3-Isobutylimidazolidine-2,4-dione is characterized by a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with an isobutyl group attached to the nitrogen at position 3. The compound possesses the following key properties:

| Property | Value |

|---|---|

| Name | 3-Isobutylimidazolidine-2,4-dione |

| CAS Number | 93099-58-2 |

| Molecular Formula | C7H12N2O2 |

| Molecular Weight | 156.18238 g/mol |

| SMILES Code | O=C(NC1)N(CC(C)C)C1=O |

The structure consists of the characteristic hydantoin scaffold with the specific isobutyl substitution, which significantly influences its physicochemical properties, particularly its lipophilicity . The compound is commercially available in research quantities (100mg, 250mg, 1g), indicating its utility in pharmaceutical and chemical research contexts .

Structural Relationships to Bioactive Compounds

3-Isobutylimidazolidine-2,4-dione belongs to a family of compounds with established therapeutic significance. The hydantoin scaffold itself represents an important nucleus found in numerous natural products and clinically important medicines. The most notable example is phenytoin (5,5-diphenylimidazolidine-2,4-dione), which is widely prescribed as an anticonvulsant agent and for the treatment of various diseases including HIV .

Several structurally related derivatives provide insights into the potential significance of 3-isobutylimidazolidine-2,4-dione:

-

3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione: This compound shares the 3-isobutyl substitution pattern but features additional phenyl groups at position 5. Crystallographic studies reveal that "the isobutyl group is rotated well out of the mean plane of the five-membered ring, as indicated by the C2—N1—C16—C17 torsion angle of 72.64 (10)°" . This conformational feature may be relevant to the biological activity profile of isobutyl-substituted hydantoins.

-

5-((1H-Indol-3-yl)methyl)-3-isobutylimidazolidine-2,4-dione: This compound combines the 3-isobutyl substitution with an indole moiety, potentially enhancing its bioactivity profile .

-

3-Allyl-5-isobutylimidazolidine-2,4-dione: This derivative features a different substitution pattern with an allyl group at position 3 and an isobutyl group at position 5 .

These structural relationships provide valuable context for understanding how the positioning and nature of the isobutyl group might influence the biological activities of 3-isobutylimidazolidine-2,4-dione.

Detailed Structural Analysis

Structural studies of closely related compounds provide insights into the likely conformational features of 3-isobutylimidazolidine-2,4-dione. Based on crystallographic data for 3-isobutyl-5,5-diphenylimidazolidine-2,4-dione, the following bond lengths and angles are observed:

| Bond | Length (Å) |

|---|---|

| O1—C2 | 1.2139 (10) |

| O2—C3 | 1.2259 (9) |

| N1—C2 | 1.3698 (10) |

| N1—C3 | 1.4045 (10) |

| N1—C16 | 1.4598 (10) |

| Angle | Value (°) |

|---|---|

| C2—N1—C3 | 111.47 (6) |

| C2—N1—C16 | 124.21 (7) |

| C3—N1—C16 | 124.29 (6) |

| C3—N2—C1 | 112.87 (6) |

| C3—N2—H2 | 120.9 (8) |

The five-membered ring typically displays a slightly "ruffled" conformation, with deviations from the mean plane, as observed in related structures . The isobutyl group tends to rotate out of the plane of the five-membered ring, which may have implications for its molecular recognition properties and interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume